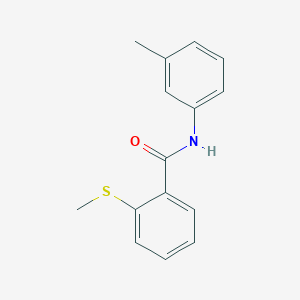
N-(3-methylphenyl)-2-(methylthio)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methylphenyl)-2-(methylthio)benzamide, also known as MMB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MMB is a member of the benzamide family and has a molecular weight of 241.34 g/mol.
Mecanismo De Acción
The mechanism of action of N-(3-methylphenyl)-2-(methylthio)benzamide is not fully understood, but it is thought to involve the inhibition of bacterial and cancer cell growth by interfering with DNA replication and protein synthesis. N-(3-methylphenyl)-2-(methylthio)benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-(3-methylphenyl)-2-(methylthio)benzamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of bacterial and cancer cells, induce apoptosis in cancer cells, and inhibit the activity of enzymes involved in DNA replication and protein synthesis. N-(3-methylphenyl)-2-(methylthio)benzamide has also been found to have anti-inflammatory activity and to inhibit the proliferation of fibroblasts, which are involved in the formation of scar tissue.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-methylphenyl)-2-(methylthio)benzamide in lab experiments is its potential as a novel antibacterial and antitumor agent. N-(3-methylphenyl)-2-(methylthio)benzamide has also been found to have low toxicity in animal studies, making it a promising candidate for further research. However, one limitation of using N-(3-methylphenyl)-2-(methylthio)benzamide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on N-(3-methylphenyl)-2-(methylthio)benzamide. One potential direction is to investigate its potential as a treatment for bacterial infections and cancer. Another direction is to study its mechanism of action in more detail, particularly its effects on DNA replication and protein synthesis. Additionally, further studies are needed to determine the optimal dosage and administration of N-(3-methylphenyl)-2-(methylthio)benzamide in animal and human studies.
Métodos De Síntesis
The synthesis of N-(3-methylphenyl)-2-(methylthio)benzamide involves the reaction of 3-methylbenzoic acid with thionyl chloride to form 3-methylbenzoyl chloride. This intermediate compound is then reacted with methylthiolate to form N-(3-methylphenyl)-2-(methylthio)benzamide. The reaction is typically carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The yield of N-(3-methylphenyl)-2-(methylthio)benzamide is typically around 60-70%.
Aplicaciones Científicas De Investigación
N-(3-methylphenyl)-2-(methylthio)benzamide has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. N-(3-methylphenyl)-2-(methylthio)benzamide has also been found to have antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer.
Propiedades
IUPAC Name |
N-(3-methylphenyl)-2-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NOS/c1-11-6-5-7-12(10-11)16-15(17)13-8-3-4-9-14(13)18-2/h3-10H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMCBSCZIZTMFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylphenyl)-2-(methylthio)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-chloro-3-phenylacryloyl)amino]benzamide](/img/structure/B5876433.png)
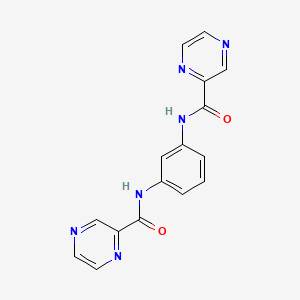

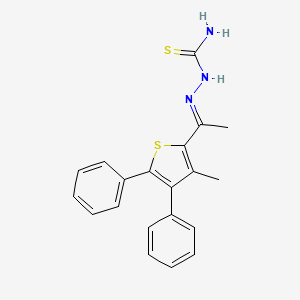
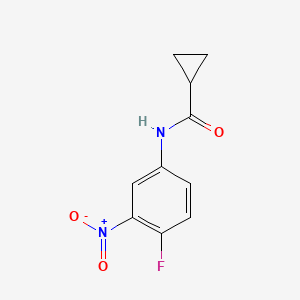
![N-(2-chlorophenyl)-5-[(dimethylamino)sulfonyl]-2-methylbenzamide](/img/structure/B5876460.png)

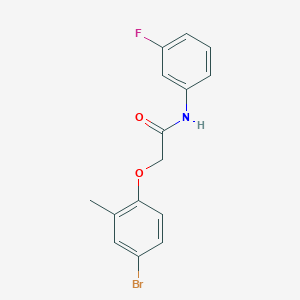
![N-(2-methoxybenzyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5876484.png)


![1-(4-methoxyphenyl)-N-(2-thienylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5876498.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B5876512.png)